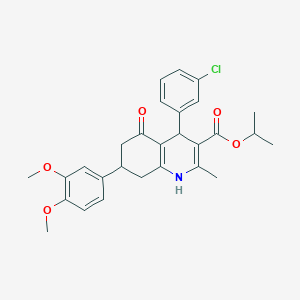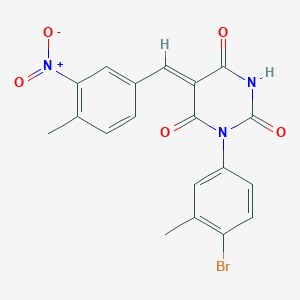![molecular formula C28H31N5O4S B11639342 2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B11639342.png)
2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-méthylacétamide de 2-[4-({4-[3-(diéthylsulfamoyl)-4-méthylphényl]phtalazin-1-yl}amino)phénoxy] est un composé organique complexe avec une formule moléculaire de C27H29N5O3S . Ce composé est remarquable pour sa structure complexe, qui comprend un groupe phtalazinyle, un groupe diéthylsulfamoyle et une fraction phénoxyacétamide. Il a une masse moléculaire significative de 503,616 Da .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-méthylacétamide de 2-[4-({4-[3-(diéthylsulfamoyl)-4-méthylphényl]phtalazin-1-yl}amino)phénoxy] implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Une méthode courante implique la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone . Cette réaction utilise des catalyseurs au palladium et des réactifs au bore dans des conditions douces et tolérantes aux groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l'utilisation de réacteurs automatisés et de mesures strictes de contrôle qualité pour surveiller l'avancement de la réaction et la qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le N-méthylacétamide de 2-[4-({4-[3-(diéthylsulfamoyl)-4-méthylphényl]phtalazin-1-yl}amino)phénoxy] peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions peuvent varier considérablement, mais elles impliquent souvent des températures contrôlées et des solvants spécifiques pour faciliter la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent aboutir à une large gamme de dérivés, en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le N-méthylacétamide de 2-[4-({4-[3-(diéthylsulfamoyl)-4-méthylphényl]phtalazin-1-yl}amino)phénoxy] présente plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: La recherche explore son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies inflammatoires.
Mécanisme d'action
Le mécanisme d'action du N-méthylacétamide de 2-[4-({4-[3-(diéthylsulfamoyl)-4-méthylphényl]phtalazin-1-yl}amino)phénoxy] implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs ou moduler l'activité des récepteurs en interagissant avec les protéines réceptrices. Ces interactions peuvent déclencher une cascade d'événements biochimiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Ce qui distingue le N-méthylacétamide de 2-[4-({4-[3-(diéthylsulfamoyl)-4-méthylphényl]phtalazin-1-yl}amino)phénoxy] des composés similaires est sa combinaison unique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Ses groupes phtalazinyle et diéthylsulfamoyle, en particulier, contribuent à sa spécificité et à sa puissance dans diverses applications.
Propriétés
Formule moléculaire |
C28H31N5O4S |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
2-[4-[[4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C28H31N5O4S/c1-5-33(6-2)38(35,36)25-17-20(12-11-19(25)3)27-23-9-7-8-10-24(23)28(32-31-27)30-21-13-15-22(16-14-21)37-18-26(34)29-4/h7-17H,5-6,18H2,1-4H3,(H,29,34)(H,30,32) |
Clé InChI |
ADFMIQHLVOWTRV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11639272.png)
![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
![(5Z)-1-(3-Ethoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11639305.png)
![7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11639306.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)

![ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B11639332.png)
![ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11639338.png)
![3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11639339.png)
